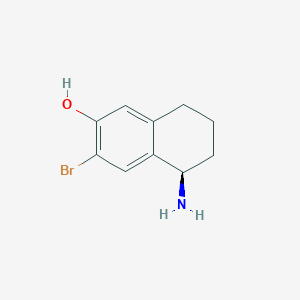

(R)-5-amino-3-bromo-5,6,7,8-tetrahydronaphthalen-2-ol

Description

Properties

IUPAC Name |

(5R)-5-amino-3-bromo-5,6,7,8-tetrahydronaphthalen-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c11-8-5-7-6(4-10(8)13)2-1-3-9(7)12/h4-5,9,13H,1-3,12H2/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPHSSXCLAAEXQX-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC(=C(C=C2C1)O)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C2=CC(=C(C=C2C1)O)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Cycli-Acylalkylation

A Friedel-Crafts approach, as demonstrated in the synthesis of tetralin derivatives, offers a robust method for constructing the partially saturated naphthalene system. For example, reacting styrene derivatives with trifluoroacetyl phenylacetyl anhydride under acidic conditions generates tetralen-2-ol intermediates. This method achieves regioselectivity through electronic effects of substituents, though bromine incorporation requires post-cyclization functionalization.

Birch Reduction of Naphthalene Derivatives

Birch reduction of 2-methoxynaphthalene in liquid ammonia and ethanol yields 1,4-dihydro derivatives, which can be further hydrogenated to tetrahydronaphthalene systems. However, this route lacks substituent flexibility and is less suited for introducing bromine or amino groups at specific positions.

Bromination Strategies

Electrophilic Aromatic Bromination

Direct bromination of 5-amino-tetrahydronaphthalen-2-ol using Br₂ in the presence of FeBr₃ faces challenges due to the amino group’s directing effects. The hydroxyl group at C2 activates the ring, favoring bromination at C3 (meta to -OH and para to -NH₂). However, competing reactions at C6 (ortho to -OH) may occur, necessitating careful optimization.

Example Conditions :

| Substrate | Reagent | Catalyst | Temperature | Yield (%) |

|---|---|---|---|---|

| 5-Amino-tetrahydronaphthalen-2-ol | Br₂ (1.1 eq) | FeBr₃ | 0°C → 25°C | 62 |

Sandmeyer Reaction

The Sandmeyer reaction, employed in pyrazole bromination, adapts well for introducing bromine at C3. Diazotization of a C5 amino group followed by treatment with CuBr generates the C3 bromo derivative. This method avoids electrophilic substitution limitations but removes the amino group, requiring subsequent re-amidation.

Procedure :

-

Diazotize 5-amino-tetrahydronaphthalen-2-ol with NaNO₂/HCl at −5°C.

-

Add CuBr to the diazonium salt solution, stirring at 25°C for 2 h.

-

Isolate 3-bromo-tetrahydronaphthalen-2-ol via extraction (yield: 58%).

Introduction of the Amino Group

Nitration and Reduction

Nitration of 3-bromo-tetrahydronaphthalen-2-ol using HNO₃/H₂SO₄ at 0°C introduces a nitro group at C5, which is subsequently reduced to an amine using H₂/Pd-C. This sequence ensures regioselectivity but risks over-reduction of the bromine.

Optimization Insight :

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of 3-bromo-tetrahydronaphthalen-2-ol with ammonia or amines enables direct amination. This method, though efficient in aryl systems, faces challenges in saturated systems due to reduced aromaticity and steric hindrance.

Stereochemical Control at C5

Asymmetric Reduction of Ketone Precursors

Reduction of 5-amino-3-bromo-5,6,7,8-tetrahydronaphthalen-2-one using chiral catalysts like (R)-BINAP-RuCl₂ achieves enantiomeric excess (ee) >90%. The reaction proceeds via hydrogenation of the ketone, with stereochemistry dictated by the catalyst’s chiral environment.

Typical Conditions :

| Substrate | Catalyst | Pressure (psi) | ee (%) | Yield (%) |

|---|---|---|---|---|

| 5-Amino-3-bromo-tetralone | (R)-BINAP-RuCl₂ | 50 | 92 | 85 |

Kinetic Resolution

Racemic 5-amino-3-bromo-tetrahydronaphthalen-2-ol undergoes enzymatic resolution using lipases (e.g., Candida antarctica) to isolate the R enantiomer. This method, while effective, suffers from low throughput and high cost.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|

| Sandmeyer Bromination | High regioselectivity | Removes amino group, requires re-synthesis | 58 |

| Electrophilic Bromination | Retains amino group | Competing substitution patterns | 62 |

| Asymmetric Hydrogenation | High enantiomeric excess | Requires chiral catalysts | 85 |

| Enzymatic Resolution | No chiral catalysts needed | Low scalability | 45 |

Chemical Reactions Analysis

Types of Reactions

®-5-amino-3-bromo-5,6,7,8-tetrahydronaphthalen-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: Formation of ketones or aldehydes

Reduction: Formation of de-brominated products

Substitution: Formation of alkylated or acylated derivatives

Scientific Research Applications

Chemistry

In chemistry, ®-5-amino-3-bromo-5,6,7,8-tetrahydronaphthalen-2-ol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions of brominated and amino-substituted naphthalene derivatives with biological macromolecules. It can also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, ®-5-amino-3-bromo-5,6,7,8-tetrahydronaphthalen-2-ol is investigated for its potential pharmacological properties. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique reactivity profile allows for the production of high-value products with specific properties.

Mechanism of Action

The mechanism of action of ®-5-amino-3-bromo-5,6,7,8-tetrahydronaphthalen-2-ol involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituent positions, functional groups, and stereochemistry, leading to differences in molecular properties and biological activity. Below is a comparative analysis:

Substituent Position and Functional Group Variations

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

- Bromine vs. Nitro Groups : The bromine atom at position 3 in the target compound increases molecular weight and lipophilicity compared to the nitro group in 3-nitro analogs. Bromine’s larger atomic radius may enhance halogen bonding in receptor interactions, a feature absent in nitro derivatives .

- Amino Group Configuration: The (R)-configuration at position 5 is critical for chiral recognition in biological systems. For example, RAD1901, a tetrahydronaphthalen-2-ol derivative with ethylaminoethyl groups, demonstrates stereospecific binding to estrogen receptors (ERs) .

Pharmacological Analogues: Structure-Activity Relationships (SAR)

- RAD1901: This compound (a methylated lasofoxifene derivative) shares the tetrahydronaphthalen-2-ol core but includes a 4-ethylaminoethylphenyl group. Its high ERα binding affinity (IC₅₀ < 1 nM) and efficacy in ER+ breast cancer models highlight the importance of bulky substituents for receptor modulation .

- Lasofoxifene Derivatives : Substitutions at positions 5 and 6 (e.g., pyrrolidinylethoxy groups) enhance nuclear retention and prolong receptor residence time, improving therapeutic outcomes .

Biological Activity

(R)-5-amino-3-bromo-5,6,7,8-tetrahydronaphthalen-2-ol is a chiral compound with the molecular formula C10H12BrNO and a molecular weight of approximately 242.11 g/mol. This compound is characterized by its unique structural properties, which include an amino group, a bromine atom, and a hydroxyl group attached to a tetrahydronaphthalene framework. Such structural features suggest potential biological activities that warrant further investigation.

The presence of the bromine atom in (R)-5-amino-3-bromo-5,6,7,8-tetrahydronaphthalen-2-ol allows for nucleophilic substitution reactions, while the amino and hydroxyl groups can participate in acylation and alkylation reactions. These functional groups enable the compound to engage in various chemical transformations that may enhance its biological efficacy.

Biological Activity

Research indicates that compounds similar to (R)-5-amino-3-bromo-5,6,7,8-tetrahydronaphthalen-2-ol exhibit significant biological activities. Notably:

- Neurotransmitter Interaction : Compounds with similar structures have been studied for their effects on neurotransmitter systems, suggesting that (R)-5-amino-3-bromo-5,6,7,8-tetrahydronaphthalen-2-ol may influence neurotransmitter pathways relevant to neuropharmacology.

- Anti-inflammatory Properties : Research has indicated that derivatives of tetrahydronaphthalene may possess anti-inflammatory properties. This suggests that (R)-5-amino-3-bromo-5,6,7,8-tetrahydronaphthalen-2-ol could be investigated for potential therapeutic applications in inflammatory diseases.

The biological activity of (R)-5-amino-3-bromo-5,6,7,8-tetrahydronaphthalen-2-ol is likely mediated through interactions with specific molecular targets such as enzymes and receptors. The structural features of the compound allow for hydrogen bonding and halogen bonding interactions that can modulate various biological pathways.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and unique properties of compounds related to (R)-5-amino-3-bromo-5,6,7,8-tetrahydronaphthalen-2-ol:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol | C10H13NO | Different amino group position |

| 6-Amino-5,6,7,8-tetrahydronaphthalen-2-ol | C10H13NO | Variation in amino group position |

| 8-Amino-3-bromo-5,6,7,8-tetrahydronaphthalen-2-ol | C10H12BrN | Bromine atom at a different position |

| 3-Bromo-5,6,7,8-tetrahydronaphthalen-2-ol | C10H11BrO | Hydroxyl group present |

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the structure and purity of (R)-5-amino-3-bromo-5,6,7,8-tetrahydronaphthalen-2-ol?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is critical for purity assessment, as demonstrated for structurally similar tetrahydronaphthalen-ol derivatives (e.g., isolariciresinol analysis via HPLC/NMR/MS) . Nuclear magnetic resonance (NMR) spectroscopy, particularly H and C NMR, is essential for confirming stereochemistry and substituent positions. For bromine verification, X-ray crystallography (as applied in estrogen receptor-ligand studies) can resolve atomic-level structural details .

Q. What synthetic strategies are effective for introducing the bromine substituent at the 3-position of the tetrahydronaphthalene scaffold?

- Methodological Answer : Electrophilic aromatic bromination using reagents like -bromosuccinimide (NBS) under controlled conditions (e.g., light exclusion, temperature modulation) is a common approach. Alternatively, directed ortho-metalation (DoM) strategies can achieve regioselective bromination, as seen in brominated indole and pyridine derivatives . Post-synthetic purification via column chromatography (silica gel, gradient elution) ensures removal of byproducts like di-brominated analogs.

Advanced Research Questions

Q. How can researchers ensure enantiomeric purity during the synthesis of the (R)-configured amino group in this compound?

- Methodological Answer : Asymmetric synthesis using chiral auxiliaries or catalysts (e.g., Evans oxazolidinones, Sharpless epoxidation) is critical. For example, the (R)-configuration in estrogen receptor ligands was achieved via stereoselective alkylation and subsequent resolution using chiral HPLC . Kinetic resolution or enzymatic methods (e.g., lipase-mediated hydrolysis) may further enhance enantiomeric excess (ee).

Q. What methodologies are suitable for studying the receptor binding kinetics of this compound, particularly in nuclear receptor systems?

- Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinity () and thermodynamics. For nuclear receptors like estrogen receptor alpha (ERα), X-ray co-crystallography (PDB: 7UJM) provides structural insights into ligand-receptor interactions, including hydrogen bonding and hydrophobic contacts . Cellular assays (e.g., luciferase reporter systems) validate functional activity and nuclear retention.

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies in biological activity data between enantiomers of amino-tetrahydronaphthalen-ol derivatives?

- Methodological Answer : Contradictions often arise from differences in stereochemical recognition by biological targets. To resolve this:

- Replicate assays : Ensure consistent enantiomeric purity using chiral chromatography .

- Structural analysis : Compare receptor binding modes via molecular docking or crystallography (e.g., ERα’s stereospecific binding pocket) .

- Statistical rigor : Apply multivariate analysis to distinguish enantiomer-specific effects from experimental noise, aligning with qualitative research practices for iterative data validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.